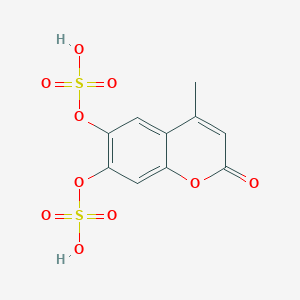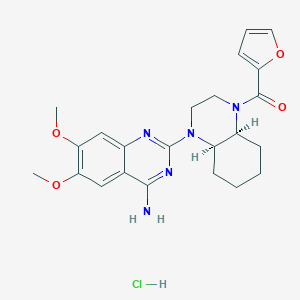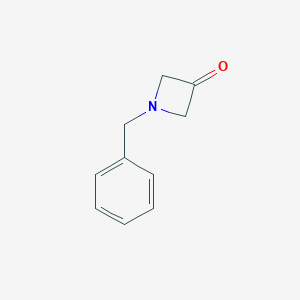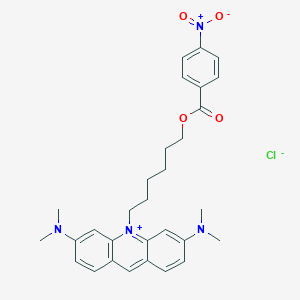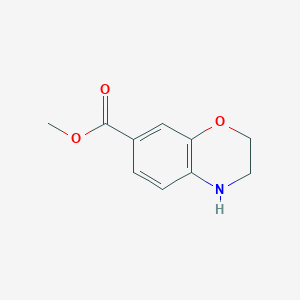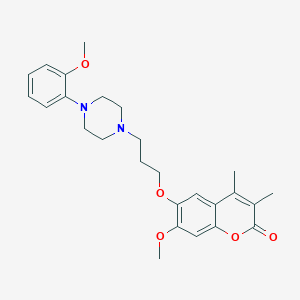
1,1-Diacetylcyclopropane
説明
1,1-Diacetylcyclopropane is a chemical compound with the molecular formula C7H10O2 . It has a molecular weight of 126.15 g/mol . The IUPAC name for this compound is 1,1’- (cyclopropane-1,1-diyl)bis (ethan-1-one) .
Synthesis Analysis
The synthesis of this compound involves the alkylation of acetyacetone with 1,2-dibromoethane, using potassium fluoride coated alumina as a strong base under solid-liquid phase transfer catalysis .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10O2/c1-5(8)7(3-4-7)6(2)9/h3-4H2,1-2H3 . The canonical SMILES structure is CC(=O)C1(CC1)C(=O)C .Chemical Reactions Analysis
This compound undergoes conversion to 2-methyl-3-acetylfuran and 3-ethylpentane-2,4-dione in the vapor phase over 5% Pd/C modified by DMSO . It also reacts with 3-amino-1,2,4-triazole as a new method for the synthesis of 6-functionally substituted 1,2,4-triazolo [1,5-a]pyrimidines .Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown liquid at room temperature . It has a topological polar surface area of 34.1 Ų and a complexity of 150 .科学的研究の応用
Synthesis and Reactivity in Organic Chemistry
- 1,1-Diacetylcyclopropane plays a significant role in the synthesis of functionalized spirocyclopropanes, such as 1-hydroxyspiro[5.2]cyclooct-4-en-3-ones, which are useful in creating functionalized phenols with remote halide functions (Rasool et al., 2008).
- The compound serves as a precursor in the synthesis of unstable spiro[5.2]cycloocta-4,7-dien-6-ones, demonstrating its versatility in organic synthesis (Bose & Langer, 2004).
Applications in Materials and Chemical Synthesis
- This compound is used in the creation of chromones, which have applications in the synthesis of natural products like bromophycoic acid E (Smith et al., 2017).
- It also finds use in the synthesis of 2,2-Bis(hydroxymethyl) methylenecyclopropane, a key intermediate for antiviral agents (Tiruchinapally & Žemlička, 2008).
Catalysis and Reaction Mechanisms
- This chemical plays a role in understanding the catalytic processes and reaction mechanisms, such as in the synthesis of cyclopropane derivatives through Pd-catalyzed sequential C-H activation (Giri et al., 2006).
- It is also involved in studies on methylenecyclopropane rearrangements triggered by photoinduced electron transfer, providing insights into reaction dynamics (Ikeda et al., 2003).
Safety and Hazards
特性
IUPAC Name |
1-(1-acetylcyclopropyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-5(8)7(3-4-7)6(2)9/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLELEQGKTUGEPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70297501 | |
| Record name | 1,1-DIACETYLCYCLOPROPANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70297501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
695-70-5 | |
| Record name | 695-70-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116369 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1-DIACETYLCYCLOPROPANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70297501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structure and molecular formula of 1,1-diacetylcyclopropane?
A1: this compound has the molecular formula C₇H₁₀O₂ and the following structure:
Q2: How is this compound typically synthesized?
A2: A common synthetic route involves the alkylation of acetylacetone with 1,2-dibromoethane using a strong base, often potassium fluoride coated alumina, under solid-liquid phase transfer catalysis. [] The addition of a phase transfer catalyst significantly improves the yield of this compound. []
Q3: What are the key reactive sites in this compound?
A3: The two acetyl groups provide electrophilic carbonyl centers, while the cyclopropane ring introduces ring strain, making it susceptible to ring-opening reactions. These features allow for diverse reactivity.
Q4: How can this compound be used in the synthesis of spirocyclic compounds?
A4: Dilithiated β-ketosulfones, α-cyanoacetone, and diethyl 2-oxopropylphosphonate react with this compound to form 1-hydroxyspiro[5.2]cyclooct-4-en-3-ones. [] These spirocyclic compounds can be further functionalized, for example, by conversion to phenols with remote halide functionality via reaction with tetrabutylammonium halides. []
Q5: What is the role of this compound in the synthesis of dibenzo[b,d]pyran-6-ones?
A5: this compound participates in formal [3 + 3] cyclization reactions with 1,3-bis(silyl enol ethers). This reaction, alongside other steps like Suzuki cross-coupling and lactonization, offers a route to functionalized dibenzo[b,d]pyran-6-ones. []
Q6: Can this compound undergo ring-opening reactions?
A6: Yes, it can undergo ring-opening reactions under specific conditions. For example, in the presence of hydrazine and hydroxylamine derivatives, this compound undergoes ring-opening followed by cyclization to yield β-X-ethyl substituted pyrazoles and isoxazoles. [, ]
Q7: Are there any examples of unexpected reactions with this compound?
A7: Yes. When reacting the enolate anion of (CH3CO)2CHCH2CH2HgCl with diphenyl disulfide (Ph2S2), the expected cyclization to form this compound is inhibited. Instead, phenylthylation occurs at both carbon and mercury atoms. []
Q8: What happens when this compound is exposed to sodium amide?
A8: This reaction leads to the formation of a trioxaadamantane derivative. [] This highlights the potential for this compound to act as a precursor for more complex polycyclic structures.
Q9: Can this compound be used in the synthesis of natural products?
A9: Yes, it played a crucial role in the synthesis of hypacrone, a seco-illudoid sesquiterpene isolated from Hypolepis punctata Mett. The synthesis involved the condensation of a cyclopentenone with this compound, confirming hypacrone's unique structure. []
Q10: How does the presence of a chlorine atom at the 4-position of 1,3-bis(trimethylsilyloxy)buta-1,3-dienes influence their reactivity with this compound?
A10: The presence of the chlorine atom allows for the synthesis of 3-chlorosalicylates through a one-pot cyclization reaction with this compound. [] This reaction highlights the potential for regioselective functionalization using substituted dienes.
Q11: Can this compound be used to introduce alkyl and chloroalkyl substituents into aromatic systems?
A11: Yes, TiCl4-mediated [3+3] cyclization of 4-alkyl- and 4-chloroalkyl-1,3-bis(trimethylsilyloxy)buta-1,3-dienes with this compound provides access to 3-alkyl- and 3-chloroalkyl-2-hydroxybenzoates, respectively. This methodology allows for the incorporation of both alkyl and haloalkyl groups into aromatic structures. []
Q12: Has the thermal isomerization of this compound been investigated?
A13: Yes, but the provided abstract does not provide specific details regarding the products or conditions of this thermal isomerization. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



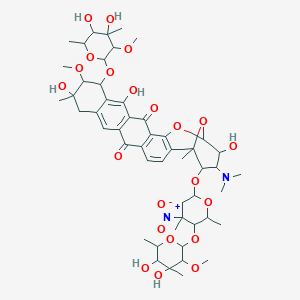
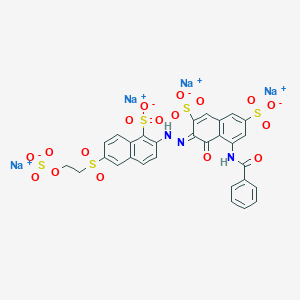

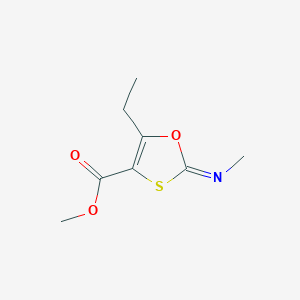
![(4R)-4-hydroxy-4-[(E,3S)-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B115009.png)

